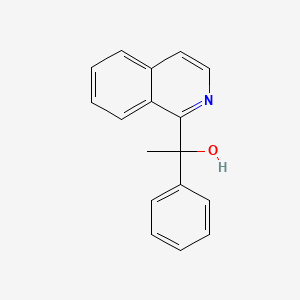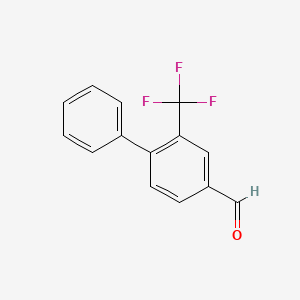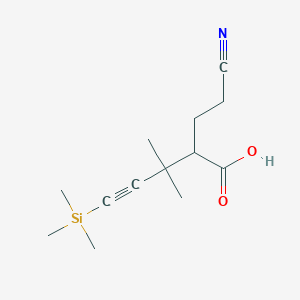
1-(1-Isoquinolinyl)-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Isoquinolinyl)-1-phenylethanol is an organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of an isoquinoline ring attached to a phenyl group through an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Isoquinolinyl)-1-phenylethanol typically involves the reaction of isoquinoline with phenylacetaldehyde under specific conditions. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with isoquinoline to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, and the temperature is maintained at low levels to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of isoquinoline derivatives in the presence of a suitable catalyst such as palladium on carbon. This method allows for the efficient and scalable production of the compound, making it accessible for various applications in research and industry.
化学反応の分析
Types of Reactions: 1-(1-Isoquinolinyl)-1-phenylethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Isoquinolinyl phenyl ketone.
Reduction: Isoquinolinyl phenylmethanol.
Substitution: Isoquinolinyl phenyl ethers or amines.
科学的研究の応用
1-(1-Isoquinolinyl)-1-phenylethanol has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-(1-Isoquinolinyl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanism of action.
類似化合物との比較
- 1-Isoquinolinyl phenyl ketone
- 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
- 2-(1-Isoquinolinyl)phenol
Uniqueness: 1-(1-Isoquinolinyl)-1-phenylethanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Unlike its analogs, this compound possesses a hydroxyl group that can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
5467-83-4 |
|---|---|
分子式 |
C17H15NO |
分子量 |
249.31 g/mol |
IUPAC名 |
1-isoquinolin-1-yl-1-phenylethanol |
InChI |
InChI=1S/C17H15NO/c1-17(19,14-8-3-2-4-9-14)16-15-10-6-5-7-13(15)11-12-18-16/h2-12,19H,1H3 |
InChIキー |
IOKVUHVEJQSUIE-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)(C2=NC=CC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5H-Pyrido[4,3-b]indole, 6,7,8,9-tetrahydro-3-methyl-1-(1-pyrrolidinyl)-](/img/structure/B11863589.png)








![4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine](/img/structure/B11863670.png)
![6-[(4-methylphenyl)methoxy]-7H-purin-2-amine](/img/structure/B11863673.png)

